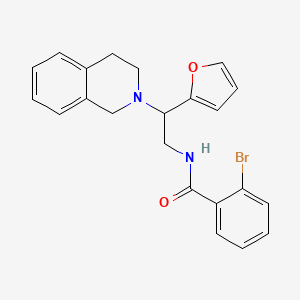
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide
描述
属性
IUPAC Name |
2-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c23-19-9-4-3-8-18(19)22(26)24-14-20(21-10-5-13-27-21)25-12-11-16-6-1-2-7-17(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRBGGATBLJGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The starting materials often include 2-bromobenzoyl chloride, 3,4-dihydroisoquinoline, and furan derivatives.
Step 1 Formation of the Intermediate Amide: - React 2-bromobenzoyl chloride with a suitable amine (e.g., 3,4-dihydroisoquinoline) in the presence of a base such as triethylamine.
Step 2 Addition of the Furan Moiety: - The intermediate is then reacted with a furan derivative in the presence of a catalyst under controlled conditions to introduce the furan ring into the structure.
Industrial Production Methods: Industrial-scale production may involve more efficient and cost-effective methods, including continuous flow synthesis and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the furan ring, potentially forming furan epoxides under specific conditions.
Reduction: The isoquinoline ring can be hydrogenated to yield tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions at the bromine site can lead to the formation of various substituted benzamides.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include peracids and mCPBA.
Reduction Reagents: Hydrogen gas with palladium or platinum catalysts are frequently used.
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan epoxides or other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted benzamides with various functional groups replacing bromine.
科学研究应用
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide has garnered interest in several research areas:
Chemistry: Used as a precursor or intermediate in organic synthesis to create more complex molecules.
Biology: Investigated for potential biological activities due to its structural components, which may interact with biological targets.
Medicine: Explored for pharmacological properties, potentially as a lead compound in drug development.
Industry: Employed in the synthesis of specialty chemicals and advanced materials.
作用机制
The compound's mechanism of action is largely dependent on its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes, receptors, or other proteins due to the presence of reactive functional groups.
Pathways Involved: Potential involvement in signaling pathways or metabolic processes, though specific pathways would require detailed empirical studies to elucidate.
相似化合物的比较
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Functional and Pharmacological Insights
- Bromine Position: The target compound’s bromine on the benzamide (vs. dihydroisoquinoline in Compound 11) may alter target selectivity. Bromine at the 6-position in dihydroisoquinoline (Compound 11) correlates with BChE inhibition , whereas its placement on benzamide could modulate interactions with hydrophobic enzyme pockets.
- Furan vs.
Research Findings and Computational Predictions
- Enzyme Inhibition : Compound 11’s BChE selectivity (IC₅₀ = 0.8 µM) suggests bromine’s role in enhancing binding to BChE’s peripheral anionic site . The target compound’s bromine may similarly influence affinity but requires experimental validation.
- Receptor Binding: highlights Can159, a dihydroisoquinoline-tetrazole hybrid, as a CD44 antagonist. The target compound’s furan group may mimic tetrazole’s π-π stacking, though this remains speculative .
- Docking Studies: Glide docking () predicts that the furan’s oxygen could form hydrogen bonds with residues like Asp/Glu in enzyme active sites, contrasting with morpholino or pyrrolidine groups in analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


